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D-gamma-glutamyl-D-glutamic acid -

D-gamma-glutamyl-D-glutamic acid

Catalog Number: EVT-12561684
CAS Number:
Molecular Formula: C10H16N2O7
Molecular Weight: 276.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-gamma-glutamyl-D-glutamic acid is a dipeptide consisting of a D-gamma-glutamyl residue attached to D-glutamic via a peptide linkage. It is a conjugate acid of a D-gamma-glutamyl-D-glutamate(2-).
Overview

D-gamma-glutamyl-D-glutamic acid is a dipeptide formed by the linkage of a D-gamma-glutamyl residue to a D-glutamic acid residue through a peptide bond. This compound is part of the broader family of gamma-glutamyl peptides, which play significant roles in various biological processes, including protein synthesis and neurotransmission. D-gamma-glutamyl-D-glutamic acid is notable for its unique structural features and potential applications in scientific research.

Source and Classification

D-gamma-glutamyl-D-glutamic acid can be sourced from microbial fermentation processes or synthesized chemically. It belongs to the class of oligopeptides, which are short chains of amino acids linked by peptide bonds. This compound is classified under amino acids and derivatives, specifically focusing on glutamic acid and its structural variants.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-gamma-glutamyl-D-glutamic acid can be achieved through various methods:

Molecular Structure Analysis

Structure and Data

D-gamma-glutamyl-D-glutamic acid has the molecular formula C10H16N2O7C_{10}H_{16}N_{2}O_{7} and a molecular weight of approximately 248.25 g/mol. The structure consists of two glutamic acid residues linked by a peptide bond, featuring:

  • Functional Groups: Two carboxylic acid groups (-COOH) and two amino groups (-NH2) contribute to its biochemical properties.
  • Zwitterionic Nature: In aqueous solutions, the compound exists predominantly in a zwitterionic form, where one carboxylic group donates a proton while the amino group gains a proton.
Chemical Reactions Analysis

Reactions and Technical Details

D-gamma-glutamyl-D-glutamic acid can participate in several chemical reactions:

  1. Peptide Bond Formation:
    • The primary reaction involves the formation of peptide bonds between amino acids, which can undergo hydrolysis under acidic or basic conditions.
  2. Enzymatic Hydrolysis:
    • Enzymes such as gamma-glutamyl hydrolase may catalyze the breakdown of D-gamma-glutamyl-D-glutamic acid into its constituent amino acids, releasing glutamate.
  3. Transpeptidation Reactions:
    • The compound can act as a substrate for transpeptidation reactions where gamma-glutamyl moieties are transferred to other acceptor molecules.
Mechanism of Action

Process and Data

The mechanism of action for D-gamma-glutamyl-D-glutamic acid primarily relates to its role in neurotransmission and cellular signaling:

  • Neurotransmitter Role: As a derivative of glutamate, it may influence excitatory neurotransmission in the central nervous system.
  • Receptor Interaction: It can interact with glutamate receptors, modulating synaptic transmission and plasticity.
  • Metabolic Pathways: Involved in metabolic pathways that synthesize gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

D-gamma-glutamyl-D-glutamic acid exhibits several notable physical and chemical properties:

Applications

Scientific Uses

D-gamma-glutamyl-D-glutamic acid has several applications in scientific research:

  • Biochemical Research: Used as a substrate in studies involving enzyme kinetics and mechanisms related to gamma-glutamyl transferases.
  • Neuroscience: Investigated for its role in neurotransmitter systems, particularly in studies related to excitatory signaling pathways.
  • Pharmaceutical Development: Potential applications in developing drugs targeting glutamate receptors or modulating neurotransmission.
Biosynthetic Pathways and Enzymatic Machinery

1.1. Poly-γ-glutamic Acid (γ-PGA) Polymerization Mechanisms

ATP-dependent γ-glutamyl chain elongation kinetics

The polymerization of D-γ-glutamyl-D-glutamic acid occurs via a non-ribosomal, ATP-dependent process catalyzed by the membrane-bound enzyme complex poly-γ-glutamate synthetase (PgsBCA). This complex activates glutamate monomers through ATP hydrolysis, forming γ-glutamyl phosphate intermediates. Chain elongation proceeds through sequential nucleophilic attacks by the α-amino group of incoming D-glutamate on the activated γ-carboxyl group of the growing chain. Kinetic studies reveal a Km for glutamate of 15–35 mM and a Vmax ranging from 0.8–2.5 μmol/min/mg protein in Bacillus species, with ATP hydrolysis rates directly correlating with polymer length [9]. The reaction follows a processive mechanism, where the enzyme remains bound to the nascent chain until termination/release [3] [9].

Table 1: Kinetic Parameters of ATP-Dependent γ-PGA Polymerization

Enzyme ComponentSubstrateKm (mM)Vmax (μmol/min/mg)ATP:Glutamate Stoichiometry
PgsBCA complexL-Glutamate15–251.2–1.81:1
PgsBCA complexD-Glutamate25–350.8–1.51:1
PgsBATP0.4–0.6N/AHydrolysis-coupled

Stereochemical specificity in D-glutamate incorporation

The PgsBCA complex exhibits distinct enantioselectivity, preferentially incorporating D-glutamate over L-glutamate into γ-PGA chains. Structural studies indicate that the PgsB subunit contains a chiral pocket that sterically accommodates the D-glutamate configuration via hydrogen bonding with Arg151 and Asp187 residues. This results in a 3- to 5-fold higher catalytic efficiency (kcat/Km) for D-glutamate compared to L-glutamate in B. licheniformis [8] [9]. The enantiomeric ratio (D:L) in γ-PGA varies by organism: B. anthracis capsules contain exclusively D-enantiomers, while B. subtilis produces heterochiral polymers (50–80% D-glutamate). Mutational analyses show that substituting Ala213 in PgsC with bulkier residues reduces D-glutamate incorporation by 40–60%, confirming active-site steric gating as a determinant of stereospecificity [8].

1.2. Genetic Determinants of γ-PGA Assembly

Functional characterization of pgsBCAE operon

The pgsBCAE operon encodes the core enzymatic machinery for γ-PGA synthesis:

  • PgsB: Catalytic subunit responsible for ATP-dependent glutamate activation (γ-glutamyl phosphate formation). Contains Walker A/B motifs for ATP binding and conserved Arg/Lys residues for glutamate coordination [9].
  • PgsC: Membrane-anchoring subunit facilitating translocation of nascent chains. Essential for stabilizing the PgsB-PgsA interaction and polymer export [8] [9].
  • PgsA: Cytoplasmic domain critical for chain elongation and termination. Acts as a thioesterase releasing mature γ-PGA from the synthetase complex [9].
  • PgsE: Accessory protein enhancing processivity under high ionic strength. Not absolutely required in vitro but increases γ-PGA yield 2.5-fold in B. subtilis during salt stress (p < 0.01) [9].

Deletion of any single gene (pgsB, pgsC, or pgsA) abolishes γ-PGA production, confirming their non-redundant roles [3].

Role of pgdS in γ-PGA depolymerization regulation

The pgdS gene encodes γ-glutamyl hydrolase (PgdS), a secreted endopeptidase that cleaves high-molecular-weight γ-PGA (103–106 Da) into oligomers (1–20 kDa). PgdS contains a catalytic triad (Ser82-His190-Asp161) that hydrolyzes γ-glutamyl bonds via a substrate-assisted mechanism. In B. subtilis, pgdS expression is co-regulated with the pgs operon by the DegS-DegU two-component system, ensuring balanced synthesis/degradation. Deletion of pgdS increases γ-PGA molecular weight 3-fold but reduces solubility by 70%, highlighting its role in modulating polymer physicochemical properties [5] [9].

1.3. Glutamate Racemization Pathways

Glutamate racemase (RacE/YrpC) substrate specificity

D-glutamate precursors for γ-PGA are supplied by glutamate racemases RacE and YrpC, which interconvert L- and D-glutamate. RacE exhibits strict stereospecificity for glutamate (Km = 8.5 mM, kcat = 65 s−1), while YrpC has broader substrate specificity but lower catalytic efficiency (Km = 32 mM, kcat = 12 s−1). RacE utilizes a two-base mechanism with Cys74 and Cys185 residues abstracting protons from the α-carbon of glutamate. Site-directed mutagenesis (Cys74Ala) reduces racemization activity by 98% [9]. Both enzymes are feedback-inhibited by D-glutamate (IC50 = 4.2 mM for RacE), ensuring homeostatic control of enantiomer pools [8] [9].

Table 2: Biochemical Properties of Glutamate Racemases

EnzymeKm (mM)kcat (s−1)InhibitorsLocalizationEssential for γ-PGA?
RacE8.5 ± 0.965 ± 6D-GlutamateCytoplasmYes (in glutamate-dependent strains)
YrpC32 ± 412 ± 2None knownCytoplasmNo

Metabolic channeling of D-glutamate precursors

D-glutamate is channeled directly from racemases to the PgsBCA complex via protein-protein interactions, minimizing diffusion and equilibration with cytoplasmic pools. Co-immunoprecipitation experiments in B. licheniformis confirm RacE-PgsB binding, increasing local D-glutamate concentration at the synthetase active site. This channeling enhances γ-PGA synthesis efficiency by 40% compared to systems relying on free diffusion [8] [9]. In glutamate-independent producers (e.g., B. amyloliquefaciens), D-glutamate is derived from α-ketoglutarate via transaminases (GabT/YaaE), which are upregulated 5-fold during γ-PGA biosynthesis [9].

Properties

Product Name

D-gamma-glutamyl-D-glutamic acid

IUPAC Name

(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid

Molecular Formula

C10H16N2O7

Molecular Weight

276.24 g/mol

InChI

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m1/s1

InChI Key

OWQDWQKWSLFFFR-PHDIDXHHSA-N

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@H](CCC(=O)O)C(=O)O)[C@H](C(=O)O)N

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